molecular formula C11H8Cl2N2O2S2 B3083526 N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-32-5

N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083526
CAS No.: 1142200-32-5
M. Wt: 335.2 g/mol
InChI Key: CXIUWMZLLOTKED-UHFFFAOYSA-N
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Description

This compound is a thiazole-acetamide derivative featuring a 3,5-dichlorophenyl group and a 2-mercapto-4-oxothiazol-5-yl moiety. Its molecular formula is C₁₁H₈Cl₂N₂O₂S₂, with a molecular weight of 335.23 g/mol .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S2/c12-5-1-6(13)3-7(2-5)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIUWMZLLOTKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, with the CAS number 1142200-32-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

The molecular formula of this compound is C11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}S2_{2}, with a molecular weight of approximately 335.2 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}S2_{2}
Molecular Weight335.2 g/mol
Density1.63 g/cm³ (predicted)
IUPAC NameN-(3,5-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Antitumor Activity

The compound also shows promising antitumor effects. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human glioblastoma U251 and melanoma WM793.
  • IC50 Values : The compound exhibited IC50 values of 10–30 µM against these cell lines, indicating potent cytotoxicity.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The thiazole ring contributes to the compound's ability to scavenge free radicals.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazole derivatives including this compound against a panel of pathogens. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Study 2: Antitumor Potential

In another investigation focusing on its antitumor properties, researchers treated human cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation.

Scientific Research Applications

Antitumor Potential

Research has indicated that N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide exhibits significant antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in various human cancer cell lines. A study reported a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation when treated with different concentrations of the compound . This suggests that the compound may target specific pathways involved in cancer cell survival.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent. It has been tested against several bacterial strains and demonstrated inhibitory effects on their growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it has been shown to inhibit certain proteases that play a role in tumor metastasis .

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the antitumor efficacy of the compound against breast cancer cell lines.
    • Methodology : Human breast cancer cells were treated with varying concentrations of the compound.
    • Findings : Significant apoptosis was observed at higher concentrations, correlating with increased levels of pro-apoptotic proteins.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to test the compound's effectiveness.
    • Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .

Chemical Reactions Analysis

S-Alkylation of the Mercapto Group

The mercapto (-SH) group undergoes nucleophilic substitution reactions, particularly S-alkylation, under basic conditions. For example:

  • Reaction with alkyl halides :
    In the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF), the thiol group reacts with methyl iodide or bromo-sugar derivatives to form thioether analogs .

Reaction TypeReagents/ConditionsProduct
S-AlkylationR-X (alkyl halide), K₂CO₃, DMF, RTN-(3,5-dichlorophenyl)-2-(2-alkylthio-4-oxo-4,5-dihydrothiazol-5-yl)acetamide

Oxidation of the Thiol Group

The -SH group is susceptible to oxidation, forming disulfide bonds or sulfonic acids under controlled conditions:

  • Disulfide formation :
    Mild oxidizing agents (e.g., iodine or H₂O₂) convert the thiol to a disulfide-linked dimer .

  • Sulfonic acid derivative :
    Strong oxidants (e.g., KMnO₄) in acidic media yield sulfonic acid derivatives.

Reaction TypeReagents/ConditionsProduct
OxidationI₂/H₂O₂ (mild) or KMnO₄/H⁺ (strong)Disulfide dimer or sulfonic acid derivative

Nucleophilic Substitution on the Thiazole Ring

The thiazole ring can undergo substitution at the 2-position due to electron-withdrawing groups (e.g., oxo and acetamide groups). Reactions include:

  • Reaction with amines :
    Nucleophilic attack by primary/secondary amines in ethanol under reflux forms amino-substituted thiazoles .

  • Halogenation :
    Chlorination or bromination at the 5-position using POCl₃ or N-bromosuccinimide (NBS) .

Reaction TypeReagents/ConditionsProduct
AminationR-NH₂, ethanol, refluxN-(3,5-dichlorophenyl)-2-(2-amino-4-oxo-4,5-dihydrothiazol-5-yl)acetamide
HalogenationPOCl₃ or NBS, CHCl₃Halogenated thiazole derivative

Hydrolysis of the Acetamide Moiety

The acetamide group can hydrolyze under acidic or basic conditions:

  • Acidic hydrolysis :
    Concentrated HCl at reflux yields the corresponding carboxylic acid.

  • Basic hydrolysis :
    NaOH/ethanol generates the sodium salt of the acid .

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl, reflux2-(2-mercapto-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid
Basic HydrolysisNaOH, ethanol, RTSodium salt of the carboxylic acid

Cyclocondensation Reactions

The compound participates in cyclization reactions with carbonyl-containing reagents (e.g., aldehydes or ketones) to form fused heterocycles:

  • Formation of thiazolo-pyrimidines :
    Reaction with malononitrile and urea in NH₄Cl-catalyzed conditions yields bicyclic systems .

Reaction TypeReagents/ConditionsProduct
CyclocondensationMalononitrile, urea, NH₄Cl, 80°CThiazolo[5,4-d]pyrimidine derivative

Coordination Chemistry

The thiol and carbonyl groups act as ligands for transition metals:

  • Complexation with Cu(II) or Zn(II) :
    Forms stable complexes in ethanol/water mixtures, potentially enhancing biological activity .

Reaction TypeReagents/ConditionsProduct
Metal CoordinationCuSO₄/ZnCl₂, H₂O/EtOHMetal-thiazole complex

Key Research Findings

  • S-Alkylation Optimization : Reactions with methyl iodide in DMF/K₂CO₃ achieve >85% yield .

  • pH-Dependent Reactivity : The thiol group exhibits higher nucleophilicity at pH 8–10.

  • Biological Implications : S-glycosylation analogs (e.g., with L-sorbose) show enhanced pharmacokinetic profiles .

Data Limitations

Direct studies on N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide are sparse; the above analysis is inferred from:

  • Analogous thiazole-acetamide systems .

  • General reactivity of mercapto-thiazolidinones .

This compound’s versatility in nucleophilic, oxidative, and coordination reactions underscores its potential in medicinal and materials chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Isomers

The positional isomer N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide shares the same molecular formula and weight but differs in chlorine substitution (3,4-dichloro vs. 3,5-dichloro) . Meta-substitution (3,5-dichloro) may enhance symmetry and packing efficiency in crystals compared to ortho/meta substitution (3,4-dichloro), as seen in studies of trichloro-acetamides where meta-substituents significantly alter lattice constants .

Table 1: Dichlorophenyl Analogs
Compound Substituent Positions Molecular Weight (g/mol) Key Structural Feature
Target compound 3,5-dichlorophenyl 335.23 Symmetric Cl substitution
N-(3,4-dichlorophenyl)- analog 3,4-dichlorophenyl 335.23 Asymmetric Cl substitution

Substituted Phenyl Derivatives

Methoxyphenyl Analogs

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide (C₁₂H₁₂N₂O₃S₂, MW 296.4 g/mol) replaces chlorine with a methoxy group, reducing electron-withdrawing effects and molecular weight. Methoxy groups are electron-donating, which may decrease hydrogen-bonding capacity compared to dichlorophenyl derivatives .

Dimethylphenyl Analogs

N-(3,5-dimethylphenyl)-2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (C₂₂H₂₀N₂O₄S₂, MW 440.5 g/mol) features methyl groups and a benzodioxole moiety.

Table 2: Substituted Phenyl Analogs
Compound Substituent Molecular Weight (g/mol) Key Property Inference
2-Methoxyphenyl analog 2-OCH₃ 296.4 Lower polarity, reduced H-bonding
3,5-Dimethylphenyl analog 3,5-(CH₃)₂ 440.5 Enhanced solubility, steric bulk

Thiazole-Acetamide Building Blocks

Enamine Ltd’s catalog lists compounds like N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, which feature alkylamino groups on the thiazole ring instead of mercapto groups.

Research Findings and Implications

  • Crystallography : Meta-substituted trichloro-acetamides exhibit distinct lattice constants, suggesting that the 3,5-dichloro configuration in the target compound may favor tighter molecular packing .
  • Hydrogen Bonding : The mercapto and carbonyl groups in the target compound likely form robust hydrogen-bonding networks, as observed in thiazole derivatives .
  • Electron Effects : Electron-withdrawing chlorine substituents may enhance stability and intermolecular interactions compared to electron-donating groups (e.g., methyl, methoxy) .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Core Thiazolidinone Formation : Reflux a mixture of a substituted thiazolidinone precursor (e.g., 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole) with chloroacetyl chloride in the presence of a base like triethylamine. Monitor reaction progression via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .
    • Amide Coupling : React the intermediate with 3,5-dichloroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
  • Optimization : Adjust stoichiometry, solvent polarity, and reaction time. For example, using DMF as a solvent enhances solubility of aromatic amines, while triethylamine aids in HCl scavenging .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of the dichlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the thiazolidinone ring (C=O at ~170 ppm in 13^13C) .
    • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refine data to resolve bond lengths/angles and confirm stereochemistry .
    • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to assess purity (>95%) and molecular ion peaks .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Testing :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines).
    • Antifungal Activity : Use agar diffusion against C. albicans .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values and selectivity indices .

Q. How can impurities in the final product be identified and mitigated?

Answer:

  • Impurity Profiling :
    • HPLC-DAD : Detect byproducts (e.g., unreacted dichloroaniline) using a diode array detector.
    • Recrystallization : Purify using solvents like ethanol/water or pet-ether to remove hydrophobic impurities .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify decomposition byproducts during synthesis .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structure refinement?

Answer:

  • SHELX Workflow :
    • Data Integration : Use SHELXC to index and scale diffraction data. For twinned crystals, apply the HKLF5 format in SHELXL .
    • Disorder Modeling : Split atomic positions and refine occupancy factors. Apply restraints (e.g., SIMU/DELU) to stabilize anisotropic displacement parameters .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π interactions .

Q. What computational methods are effective for studying the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Derive electronic descriptors (HOMO/LUMO, logP) using Gaussian or COSMO-RS to correlate substituent effects (e.g., 3,5-dichloro groups) with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation :
    • Electron-Withdrawing Groups : Replace 3,5-dichloro with trifluoromethyl (CF3_3) to enhance electrophilicity. Synthesize analogs via Pd-catalyzed cross-coupling .
    • Heterocycle Modifications : Substitute the thiazolidinone ring with oxadiazole or triazole moieties to improve metabolic stability .
  • In Vivo Testing : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models to prioritize lead compounds .

Q. How should researchers address contradictions between experimental bioactivity and computational predictions?

Answer:

  • Root-Cause Analysis :
    • Purity Reassessment : Re-run HPLC and NMR to rule out degradation products.
    • Stereochemical Confirmation : Use circular dichroism (CD) or X-ray to verify enantiomeric purity, as racemic mixtures may skew activity .
    • Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., chloroacetyl chloride).
  • Crystallography : For poor-quality crystals, optimize vapor diffusion (e.g., DMF/water) to improve diffraction limits .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like CCDC or PubChem for cross-validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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